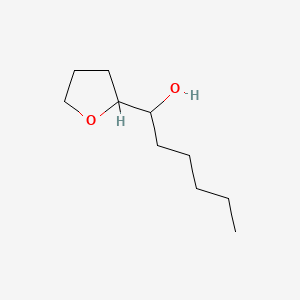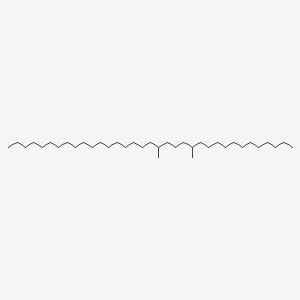
Butyldimethyl(pentyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyldimethyl(pentyl)silane is an organosilicon compound with the molecular formula C11H26Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its hydrophobic properties and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Butyldimethyl(pentyl)silane can be synthesized through the reaction of butyldimethylchlorosilane with pentylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:
Butyldimethylchlorosilane+Pentylmagnesium bromide→this compound+Magnesium chloride
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, to enhance the yield and purity of the product. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Butyldimethyl(pentyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The silicon-hydrogen bond can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Halogenated compounds, such as chlorosilanes, are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
科学的研究の応用
Butyldimethyl(pentyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a hydrophobic agent in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and hydrophobicity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of coatings, adhesives, and sealants to impart water-repellent properties.
作用機序
The mechanism of action of butyldimethyl(pentyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as hydrosilylation, where the silicon atom forms a bond with an unsaturated carbon atom.
類似化合物との比較
Similar Compounds
Tert-Butyldimethylsilane: Similar in structure but with a tert-butyl group instead of a pentyl group.
Trimethylsilane: Contains three methyl groups attached to the silicon atom.
Phenylsilane: Contains a phenyl group attached to the silicon atom.
Uniqueness
Butyldimethyl(pentyl)silane is unique due to its specific hydrophobic properties and the presence of a pentyl group, which imparts different reactivity and physical properties compared to other silanes. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
特性
分子式 |
C11H26Si |
|---|---|
分子量 |
186.41 g/mol |
IUPAC名 |
butyl-dimethyl-pentylsilane |
InChI |
InChI=1S/C11H26Si/c1-5-7-9-11-12(3,4)10-8-6-2/h5-11H2,1-4H3 |
InChIキー |
JRKMLXZUHCCMTD-UHFFFAOYSA-N |
正規SMILES |
CCCCC[Si](C)(C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid](/img/structure/B13778820.png)
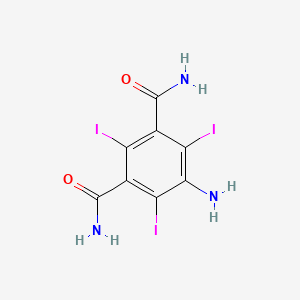
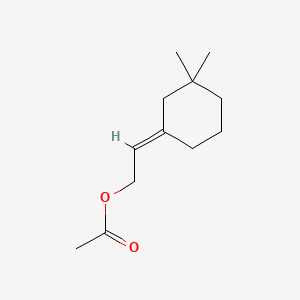
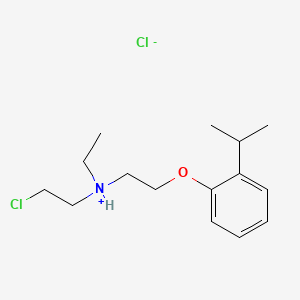

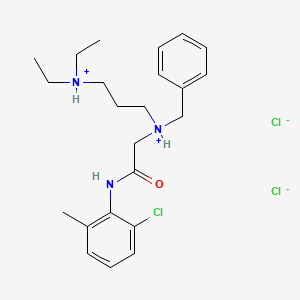
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
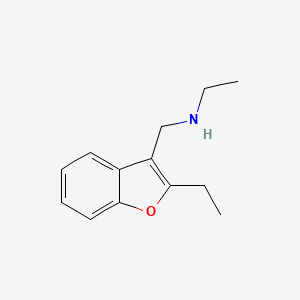
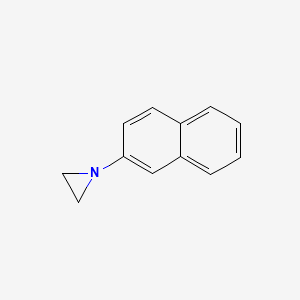

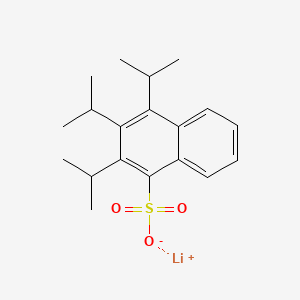
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)
